
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide typically involves the reaction of N-methoxy-N-methyl amides with various reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to promote the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of synthetic materials and polymers.
Mécanisme D'action
The mechanism of action of N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and functions, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide can be compared with other similar compounds, such as:
N-Methoxy-N-methyl amides: These compounds share similar structural features and reactivity patterns.
N-Methoxy-N,2,2,4,4-tetramethylcyclohexanecarboxamide: A closely related compound with slight variations in the molecular structure.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in various synthetic processes and research applications.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
N-methoxy-N,2,2,4,4-pentamethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO2/c1-12(2)8-7-10(13(3,4)9-12)11(15)14(5)16-6/h10H,7-9H2,1-6H3 |
Clé InChI |
VDLRWEDWSKZRER-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C(C1)(C)C)C(=O)N(C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
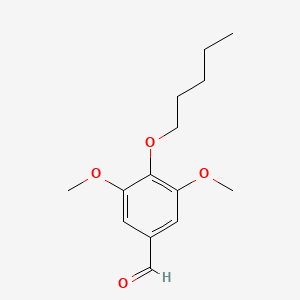

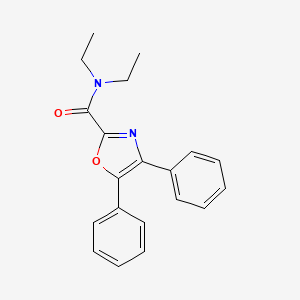
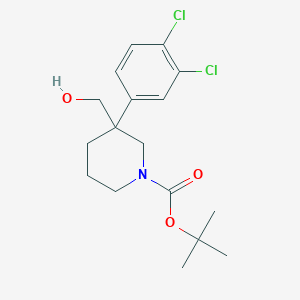
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)
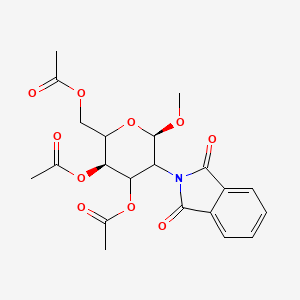

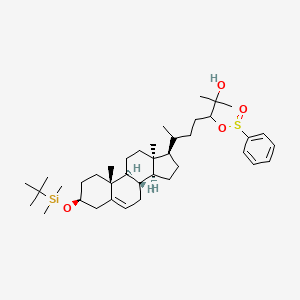
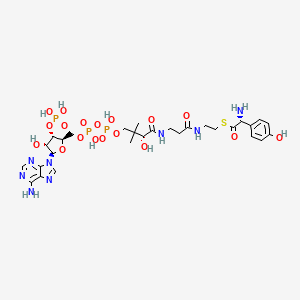
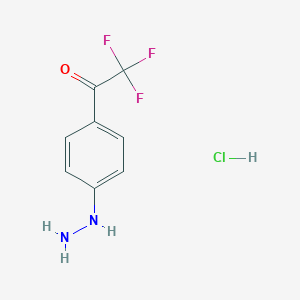
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
